![molecular formula C7H7NO3 B1589960 2-Hydroxy-4-methylnicotinic acid CAS No. 38076-81-2](/img/structure/B1589960.png)
2-Hydroxy-4-methylnicotinic acid
Overview
Description
2-Hydroxy-4-methylnicotinic acid is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . This compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-methylnicotinic acid consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
2-Hydroxy-4-methylnicotinic acid has a number of physicochemical properties. It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its log Kp (skin permeation) is -6.33 cm/s . The compound is very soluble, with a solubility of 1.81 mg/ml or 0.0118 mol/l .Scientific Research Applications
Pharmacology
2-Hydroxy-4-methylnicotinic acid has potential applications in pharmacology due to its structural similarity to nicotinic acid, a precursor to the essential coenzyme NAD+. It may be used in the synthesis of various pharmacologically active derivatives that could serve as drug candidates or therapeutic agents .
Agriculture
In agriculture, this compound could be explored for its role in plant growth and soil health. Its chemical properties might influence the bioavailability of nutrients in the soil, potentially aiding in the development of more efficient fertilizers .
Biochemistry
Biochemically, 2-Hydroxy-4-methylnicotinic acid could be involved in redox reactions within living organisms. It might serve as a substrate or inhibitor in enzymatic reactions, particularly those related to the metabolism of pyridine nucleotides .
Industrial Applications
Industrially, this compound could be utilized in the synthesis of complex organic molecules. Its reactivity and stability under various conditions make it a valuable intermediate in chemical manufacturing processes .
Environmental Science
The environmental applications of 2-Hydroxy-4-methylnicotinic acid might include its use as a biodegradable compound in pollution control. Its degradation products and interaction with environmental factors could be studied to minimize ecological impact .
Material Science
In material science, 2-Hydroxy-4-methylnicotinic acid could be investigated for its properties in the development of new materials. Its molecular structure may contribute to the creation of polymers with specific characteristics desirable in material engineering .
Medical Research
This compound’s role in medical research could be significant, particularly in the study of diseases related to metabolic pathways involving pyridine nucleotides. It may also be used in the development of diagnostic reagents or research tools .
Chemical Properties Analysis
Understanding the chemical properties of 2-Hydroxy-4-methylnicotinic acid is crucial for its application in various fields. Its solubility, reactivity, and stability under different conditions are essential parameters for its effective use in research and industry .
Safety and Hazards
2-Hydroxy-4-methylnicotinic acid is classified as an irritant . It has hazard statements H315, H319, and H335 . Precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-3-8-6(9)5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDPQQUIMHNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495840 | |
Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methylnicotinic acid | |
CAS RN |
38076-81-2 | |
Record name | 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38076-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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